2-chloro-N,N,6-trimethylpyrimidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-N,N,6-trimethylpyrimidine-4-carboxamide is a chemical compound with the molecular formula C8H10ClN3O It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N,N,6-trimethylpyrimidine-4-carboxamide typically involves the reaction of 2-chloro-4,6-dimethylpyrimidine with appropriate reagents under controlled conditions. One common method is the microwave-assisted synthesis, which has been shown to be efficient and effective. This method involves the aromatic nucleophilic substitution of halogen pyrimidines with substituted anilines under microwave irradiation . The reaction conditions often include the use of strong bases and solvents to facilitate the substitution process.
Industrial Production Methods
Industrial production of this compound may involve bulk manufacturing processes that ensure high yield and purity. Companies like ChemScene provide bulk custom synthesis and procurement services for this compound .
Analyse Chemischer Reaktionen
Types of Reactions
2-chloro-N,N,6-trimethylpyrimidine-4-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: Aromatic nucleophilic substitution with anilines.
Amidation Reactions: Formation of amide bonds with carboxylic acids.
Common Reagents and Conditions
Substitution Reactions: Typically involve strong bases and microwave irradiation.
Amidation Reactions: Utilize coupling reagents like N,N’-1,3-Bis(2,4,6-trimethylphenyl)-2 chloroimidazolium chloride (IMesCl-Cl) for efficient amide bond formation.
Major Products Formed
Substitution Reactions: Yield 2-anilinopyrimidines.
Amidation Reactions: Produce various amide derivatives with potential bioactivity.
Wissenschaftliche Forschungsanwendungen
2-chloro-N,N,6-trimethylpyrimidine-4-carboxamide has several scientific research applications:
Chemistry: Used in the synthesis of heterocyclic compounds and as a building block for more complex molecules.
Biology: Investigated for its potential bioactivity, including antifungal and antiangiogenic properties.
Medicine: Explored as a kinase inhibitor with antiproliferative activity against cancer cell lines.
Industry: Utilized in the production of bioactive compounds and as a reagent in various chemical processes.
Wirkmechanismus
The mechanism of action of 2-chloro-N,N,6-trimethylpyrimidine-4-carboxamide involves its interaction with molecular targets and pathways. For instance, its derivatives have been shown to inhibit VEGFR-2 kinase, which plays a crucial role in angiogenesis. This inhibition can lead to reduced blood vessel formation, making it a potential candidate for anti-cancer therapies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-chloro-6-(trichloromethyl)pyridine: Another pyrimidine derivative with nitrification inhibition properties.
2-chloro-N,6-dimethylpyrimidin-4-amine: Known for its antifungal and antiangiogenic applications.
Uniqueness
2-chloro-N,N,6-trimethylpyrimidine-4-carboxamide is unique due to its specific substitution pattern and the resulting bioactivity. Its ability to undergo efficient microwave-assisted synthesis and form bioactive derivatives makes it a valuable compound in scientific research and industrial applications .
Eigenschaften
Molekularformel |
C8H10ClN3O |
---|---|
Molekulargewicht |
199.64 g/mol |
IUPAC-Name |
2-chloro-N,N,6-trimethylpyrimidine-4-carboxamide |
InChI |
InChI=1S/C8H10ClN3O/c1-5-4-6(7(13)12(2)3)11-8(9)10-5/h4H,1-3H3 |
InChI-Schlüssel |
DZMLSRBKXSPTMF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=NC(=N1)Cl)C(=O)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.